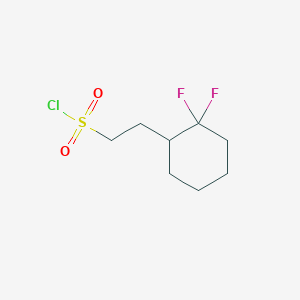

![molecular formula C28H30N6O3 B2982217 8-(4-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887213-78-7](/img/structure/B2982217.png)

8-(4-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

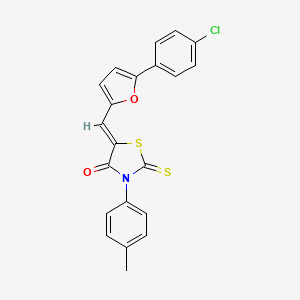

Purine derivatives are a class of compounds that have been synthesized as nonclassical antifolates . They are substituted with phenyl groups at the 8-position through three carbon bridges . These compounds have shown anti-proliferative activities against certain cells .

Molecular Structure Analysis

The molecular structure of these purine derivatives involves a phenyl group substituted at the 8-position through three carbon bridges . The specific molecular structure of “8-(4-ethylphenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is not detailed in the sources I found.Wissenschaftliche Forschungsanwendungen

Receptor Affinity and Phosphodiesterase Activity

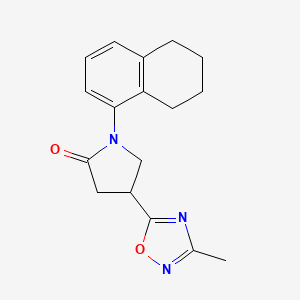

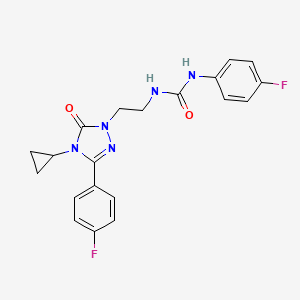

A study focused on the receptor affinity and activity of phosphodiesterases 4B and 10A for derivatives of imidazo- and pyrimidino[2,1-f]purines. The research found that compound 5 of this class could be a promising structure for further modification and detailed study of hybrid ligands (Zagórska et al., 2016).

Synthesis of Derivatives

Another research explored the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, a process involving intramolecular alkylation (Simo et al., 1998).

Antidepressant and Anxiolytic-like Activity

A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized and tested for their affinity for serotoninergic and dopaminergic receptors. Compounds with a purine-2,4-dione nucleus showed higher affinity values. This study identified potential antidepressant and anxiolytic agents (Zagórska et al., 2015).

Synthesis and Pharmacological Evaluation

A study synthesized N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione, evaluating them for potential anxiolytic and antidepressant activities. The findings suggested these derivatives as worthy of further research (Zagórska et al., 2009).

Spectral Characterization and Quantum-Mechanical Modeling

Research on the spectral characterization and quantum-mechanical modeling of esters with an imidazo[1,5-c]quinazoline-3,5-dione ring was conducted, providing insights into the structural and electronic properties of these compounds (Hęclik et al., 2017).

Potential Antidepressant Agents

A series of fluoro and trifluoromethylphenylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione were synthesized and evaluated as potential antidepressant agents. The study identified potent serotonin receptor ligands and explored their metabolic stability (Zagórska et al., 2016).

Crystal Structure Analysis

The crystal structure of related compounds, such as 8-amino-7-(4-morpholinobutyl)theophylline, was analyzed, providing insights into the molecular geometry and potential interactions (Karczmarzyk et al., 1997).

Antiproliferative Activity

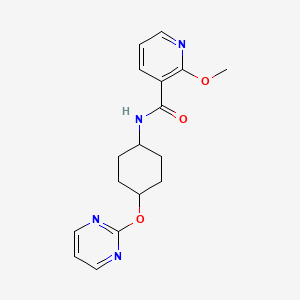

Compounds bearing a N-(2-morpholinoethyl) group were synthesized and tested as anticancer agents. Their cytotoxicity was evaluated against various human cancer cell lines, identifying compounds with significant antiproliferative activity (Liu et al., 2018).

Antiviral Activity

The synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine were explored, revealing moderate activity against several viruses (Kim et al., 1978).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-(4-ethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N6O3/c1-3-20-9-11-22(12-10-20)34-23(21-7-5-4-6-8-21)19-33-24-25(29-27(33)34)30(2)28(36)32(26(24)35)14-13-31-15-17-37-18-16-31/h4-12,19H,3,13-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEQFZYDMIJYLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2982144.png)

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B2982147.png)

![4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2982149.png)

![1-[4-[4-(3-Chloropyridin-4-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2982150.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982152.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2982153.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2982155.png)

![5-acetyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2982157.png)